molecular formula C24H23N3OS B15022817 1-(1,3-benzothiazol-2-yl)-6-(4-tert-butylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1,3-benzothiazol-2-yl)-6-(4-tert-butylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B15022817
M. Wt: 401.5 g/mol
InChI Key: BUAYKWNEWWEKNY-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-6-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a complex organic compound that features a benzothiazole ring fused with an indazole ring, along with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-6-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable ketone or aldehyde to form the benzothiazole ring. This is followed by cyclization with hydrazine derivatives to form the indazole ring. The tert-butylphenyl group is introduced through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-6-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-6-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 1-(1,3-Benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-(1,3-Benzothiazol-2-yl)-6-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its fused ring structure and the presence of the tert-butylphenyl group. This combination of features imparts specific chemical and physical properties that make it suitable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-6-(4-tert-butylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C24H23N3OS/c1-24(2,3)17-10-8-15(9-11-17)16-12-20-18(21(28)13-16)14-25-27(20)23-26-19-6-4-5-7-22(19)29-23/h4-11,14,16H,12-13H2,1-3H3

InChI Key

BUAYKWNEWWEKNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5S4)C(=O)C2

Origin of Product

United States

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